
peptide 5F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide 5F is a synthetic peptide designed to mimic the properties of apolipoprotein A-I, the major protein component of high-density lipoproteins (HDL). It is known for its ability to activate the plasma enzyme lecithin-cholesterol acyltransferase (LCAT), which plays a crucial role in cholesterol metabolism. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of atherosclerosis and other lipid-mediated disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptide 5F is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The amino acids are protected with fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the Fmoc groups are removed, and the peptide is cleaved from the resin using a strong acid such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-quality resins and coupling reagents, along with optimized reaction conditions, ensures high yield and purity of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the peptide is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Peptide 5F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols to replace specific functional groups on the peptide
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds, resulting in a linear peptide. Substitution reactions can introduce new functional groups, altering the peptide’s properties and activity .
Applications De Recherche Scientifique
Peptide 5F has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study peptide synthesis, modification, and characterization techniques.
Biology: It is employed in research on protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: this compound has shown promise as a therapeutic agent for treating atherosclerosis by promoting cholesterol efflux and reducing inflammation. .
Mécanisme D'action
Peptide 5F exerts its effects by mimicking the structure and function of apolipoprotein A-I. It activates lecithin-cholesterol acyltransferase (LCAT), an enzyme that catalyzes the esterification of cholesterol, facilitating its incorporation into high-density lipoproteins (HDL). This process enhances cholesterol efflux from cells and promotes reverse cholesterol transport, reducing the accumulation of cholesterol in arterial walls. Additionally, this compound has anti-inflammatory properties, which further contribute to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Peptide 5F is compared with other apolipoprotein A-I mimetic peptides, such as peptides 4F and 6F. While all these peptides share similar structures and functions, this compound is unique in its superior ability to activate lecithin-cholesterol acyltransferase (LCAT) and its higher solubility. This makes this compound more effective in promoting cholesterol efflux and reducing inflammation .
List of Similar Compounds
- Peptide 4F
- Peptide 6F
- Apolipoprotein A-I mimetic peptides
This compound stands out due to its enhanced solubility and efficacy, making it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C74H124N16O14 |
|---|---|
Poids moléculaire |
1461.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C74H124N16O14/c1-15-46(13)60(69(99)83-53(36-43(7)8)65(95)82-51(34-41(3)4)63(93)79-40-59(91)80-52(35-42(5)6)64(94)85-55(73(103)104)38-45(11)12)86-67(97)57-28-21-31-88(57)70(100)50(26-20-30-78-74(76)77)81-66(96)56-27-23-33-90(56)72(102)61(47(14)16-2)87-68(98)58-29-22-32-89(58)71(101)54(37-44(9)10)84-62(92)49(75)39-48-24-18-17-19-25-48/h17-19,24-25,41-47,49-58,60-61H,15-16,20-23,26-40,75H2,1-14H3,(H,79,93)(H,80,91)(H,81,96)(H,82,95)(H,83,99)(H,84,92)(H,85,94)(H,86,97)(H,87,98)(H,103,104)(H4,76,77,78)/t46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-/m0/s1 |
Clé InChI |
BUQOPPJVHONSHK-GXWUBILZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


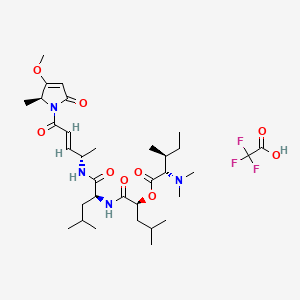
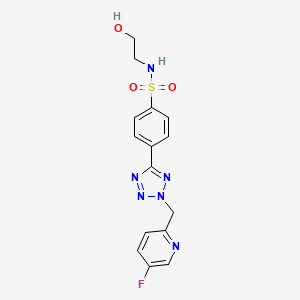
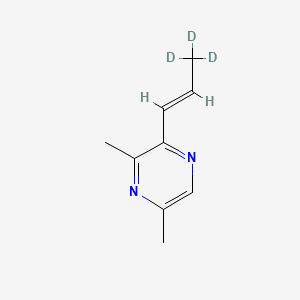
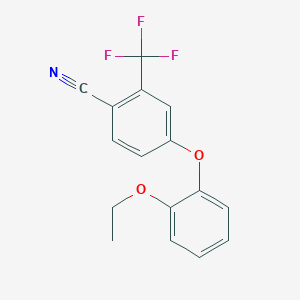
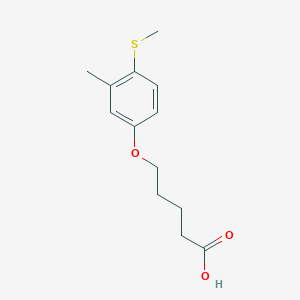
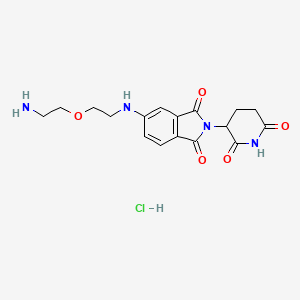
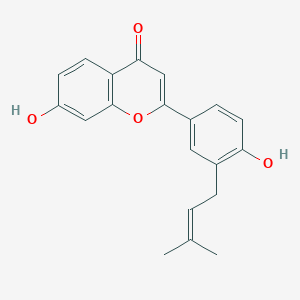
![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)



![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)


